Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a tetrahydrobenzo[b]thiophene derivative featuring a propanamido linker substituted with a 5-methyl-1,3,4-thiadiazole-2-ylthio group. Its structure combines a bicyclic tetrahydrobenzo[b]thiophene core with an ester group (ethyl carboxylate) and a thioether-linked thiadiazole moiety.
Properties
IUPAC Name |
ethyl 6-methyl-2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S3/c1-4-24-17(23)15-12-6-5-10(2)9-13(12)27-16(15)19-14(22)7-8-25-18-21-20-11(3)26-18/h10H,4-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIHAPVLYQKAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCSC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 6-methyl-2-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a novel compound that incorporates a thiadiazole moiety known for its diverse biological activities. The compound's structure includes a tetrahydrobenzo[b]thiophene core and is expected to exhibit significant pharmacological properties due to the presence of the thiadiazole ring.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties . Research indicates that compounds containing the 1,3,4-thiadiazole moiety demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. pneumoniae | 0.008 |
| Compound B | S. aureus | <2.3 × 10^-10 |
| Compound C | E. coli | 0.046 |
Anticancer Potential
The anticancer activity of thiadiazole derivatives has also been highlighted in various studies. For example, certain compounds have demonstrated IC50 values comparable to established chemotherapeutics like cisplatin . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound D | A549 (lung cancer) | 10 |
| Compound E | T47D (breast cancer) | 5 |
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This makes them potential candidates for treating inflammatory diseases.
The biological activity of this compound can be linked to several mechanisms:
- Hydrogen Bonding : The thiadiazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.
- Electrophilic Properties : The presence of sulfur in the thiadiazole structure enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems .
- Receptor Modulation : Compounds may modulate various receptors involved in inflammation and cancer pathways .
Case Studies
Recent studies have focused on synthesizing and evaluating new derivatives based on the thiadiazole scaffold. For instance:
- A study demonstrated that modifications on the thiadiazole ring could significantly enhance the anticancer activity against various cell lines .
- Another research highlighted the synthesis of a series of thiadiazole derivatives that exhibited promising antifungal activity alongside antibacterial properties .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step reactions involving tetrahydrobenzo[b]thiophene core formation , amide coupling , and thiadiazole-thioether linkage (Figure 1).
Step 1: Gewald Reaction for Tetrahydrobenzo[b]Thiophene Core
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are synthesized via the Gewald reaction, combining ethyl cyanoacetate , cyclohexanone , and sulfur in ethanol with triethylamine as a catalyst . Methylation at the 6-position is achieved using methylating agents (e.g., methyl iodide).
Reaction Scheme:
Conditions:
Step 2: Amide Bond Formation
The amino group at position 2 undergoes acylation with 3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propanoyl chloride in dichloromethane (DCM) using triethylamine as a base .
Reaction Scheme:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 0–5°C (ice bath) |
| Yield | 70–75% |
| Purity (HPLC) | ≥95% |
Step 3: Thiadiazole-Thioether Linkage
The 5-methyl-1,3,4-thiadiazole-2-thiol is coupled to the propanamide side chain via nucleophilic substitution. This step uses 3-chloropropionyl chloride and potassium carbonate in acetone .
Reaction Scheme:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 8–12 hours |
| Temperature | Reflux (56°C) |
| Yield | 65–70% |
| Byproducts | <5% (unreacted thiol) |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under alkaline conditions to form the carboxylic acid derivative, useful for further derivatization .
Conditions:
-
Reagent: 10% NaOH in ethanol/H₂O (1:1)
-
Temperature: Reflux (4 hours)
-
Yield: ~90%
Thioether Oxidation
The thioether linkage (-S-) is oxidized to sulfone (-SO₂-) using meta-chloroperbenzoic acid (mCPBA) in DCM :
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 0°C → RT |
| Oxidant Equivalents | 2.0 eq |
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition at ≥220°C , primarily due to cleavage of the ester and thiadiazole groups .
Photolytic Degradation
Exposure to UV light (254 nm) in methanol results in:
-
Ester group hydrolysis (40% degradation after 24 hours).
Comparative Reactivity Table
Analytical Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
- Core Structure: The tetrahydrobenzo[b]thiophene core is shared with compounds like Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) () and 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12) (). However, the target compound uniquely incorporates a thiadiazole-thioether substituent, distinguishing it from analogs with hydroxyphenyl or cyano groups .
- Substituent Variability: Compared to Ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (), which has a furan-based side chain, the thiadiazole group in the target compound may confer enhanced electronic effects or metabolic stability due to sulfur-rich heterocycles .
Physicochemical Properties
- Melting Points: The compound 12 () exhibits a high melting point (277–278°C), attributed to its rigid cyano-substituted structure.
- Solubility: The ethyl carboxylate group in the target compound may enhance solubility in organic solvents relative to analogs with non-polar substituents (e.g., phenyl in 12) .
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
